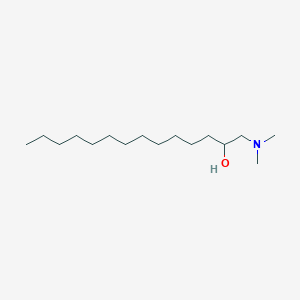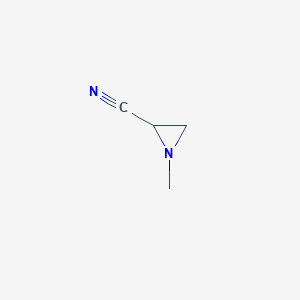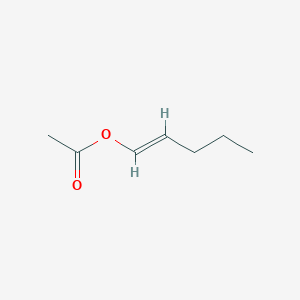
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is a brominated organophosphorus compound It is characterized by the presence of two bromine atoms and a phenylethyl group attached to a phospholane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide typically involves the bromination of a phospholane precursor. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of a solvent like tetrahydrofuran. The reaction proceeds under moderate to good yields for a variety of substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of flame retardants and other materials requiring brominated compounds.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phospholane ring play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane: Similar structure but lacks the oxide group.
1,2-Dibromoethane: A simpler brominated compound used in organic synthesis.
Triphenylphosphine oxide: A common phosphine oxide used in various chemical reactions.
Uniqueness
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is unique due to the combination of its brominated and phospholane structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
38864-53-8 |
|---|---|
Molekularformel |
C12H15Br2OP |
Molekulargewicht |
366.03 g/mol |
IUPAC-Name |
3,4-dibromo-1-(2-phenylethyl)-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H15Br2OP/c13-11-8-16(15,9-12(11)14)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI-Schlüssel |
MOWPSTVXVPRHHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CP1(=O)CCC2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)


![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)


![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)



![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
